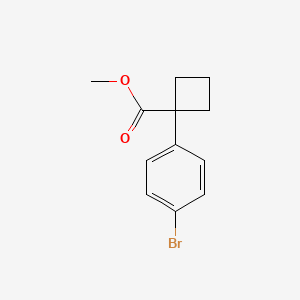
Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate
Vue d'ensemble
Description
Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate, also known as MBC, is an organic compound with a molecular formula of C11H11BrO2. It is a cyclobutane derivative of bromophenyl and is used in a variety of scientific applications, including synthesis and reactions, as well as in biochemical and physiological studies.
Applications De Recherche Scientifique
Dimerization Processes
- Thermal and Photodimerization : Studies have shown that certain carboxylic acid dioxides undergo dimerization to form cyclobutane structures under the influence of ultraviolet light and heat. This process is significant in the study of organic compounds and their reactivity under different conditions (Davies et al., 1977).
Chemical Reactions and Synthesis
- Electrocyclic Reactions : Research on compounds like Methyl 3-formylcyclobutene-3-carboxylate has provided insights into the behavior of ester and formyl groups in controlling torquoselectivity during electrocyclic reactions. This is fundamental to understanding the reactivity patterns of cyclobutane derivatives (Niwayama & Houk, 1992).
- Stereodivergent Syntheses : Studies have demonstrated efficient methods for synthesizing cyclobutane derivatives, including methods starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid. These methods are important in creating enantiomeric and diastereomeric compounds for further research (Izquierdo et al., 2002).
Material Science and Polymerization
- Anionic Polymerization : The polymerization of cyclobutene derivatives, such as methyl cyclobutene-1-carboxylate, has been explored for its potential in creating polymers with unique properties. This research is pivotal in the development of new materials with specific characteristics (Kitayama et al., 2004).
Structural Analysis and Crystallography
- X-Ray Analysis : Investigations into the structural aspects of cyclobutane derivatives provide essential information on molecular geometries and interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Karapetyan et al., 2001).
Therapeutic Research
- Potential Medical Applications : Some derivatives of cyclobutane have been examined for their potential therapeutic applications, including anti-inflammatory and analgesic properties (Menozzi et al., 1994).
Propriétés
IUPAC Name |
methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYFYTYZRWWHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695142 | |
| Record name | Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | |
CAS RN |
1236357-65-5 | |
| Record name | Methyl 1-(4-bromophenyl)cyclobutanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236357-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



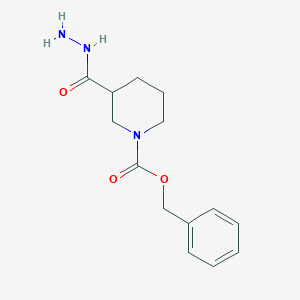

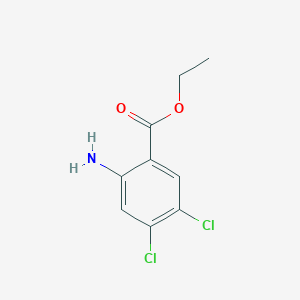
![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)
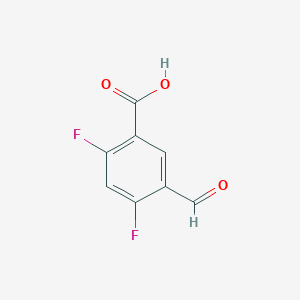
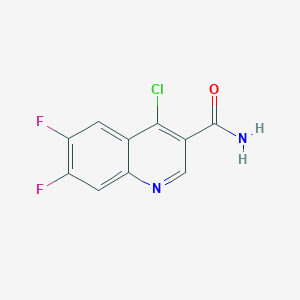

![[6-Chloro-4-(methylamino)pyridin-3-yl]methanol](/img/structure/B1423669.png)
![N'-[1-Amino-2-(3,5-dichlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423671.png)
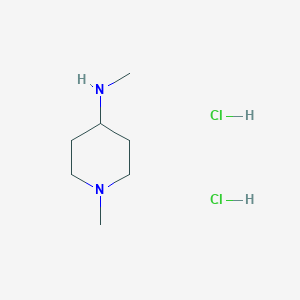
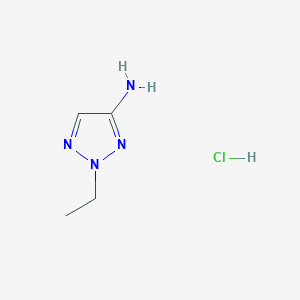
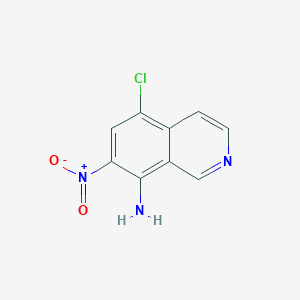
![[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1423675.png)
![3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)